molecular formula C18H15FN4O4S B2734443 4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide CAS No. 330189-01-0

4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide

Cat. No. B2734443
CAS RN: 330189-01-0
M. Wt: 402.4
InChI Key: ICXWECNRSDTVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, one study reported the crystal structure of a similar compound, providing details about its triclinic crystal system . The benzene rings make a dihedral angle of 73.6 (1)°, and the pyrimidine ring is twisted by 78.2 (1)° from the central benzene ring .

Scientific Research Applications

Molecular Structure and Synthetic Routes

4-Fluoro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide, a compound related to the class of benzamide derivatives, exhibits a broad range of applications in scientific research due to its unique molecular structure. The synthesis and characterization of similar compounds have demonstrated their potential as kinase inhibitors and their relevance in drug development processes. For example, researchers have discovered compounds that show excellent in vitro and in vivo efficacy against various cancer cell lines, indicating the potential therapeutic applications of such benzamide derivatives (Schroeder et al., 2009). Furthermore, the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which share a core similarity with the chemical structure , underscores the versatility of these molecules as potential kinase inhibitors, highlighting the significance of their synthesis in medicinal chemistry (Wada et al., 2012).

Potential Antipsychotic and Antimycobacterial Properties

Explorations into the benzamide class have also uncovered compounds with promising antipsychotic properties. For instance, research into 2-phenylpyrroles as benzamide analogues has revealed their dopamine antagonistic activity, which is pivotal in the development of potential antipsychotics with lower risks of extrapyramidal side effects (van Wijngaarden et al., 1987). This research demonstrates the therapeutic potential of benzamide derivatives in treating psychiatric disorders.

Additionally, benzamide analogues have been investigated for their antimycobacterial properties. The structural characterization and evaluation of benzimidazole analogues have confirmed their in vitro activity against Mycobacterium species, providing a foundation for the development of new antituberculosis agents (Richter et al., 2022). Such studies are crucial for addressing the growing challenge of drug-resistant tuberculosis.

Fluorogenic Applications and Selective Sensing

The introduction of fluorine atoms into certain molecules, such as benzamides, can significantly alter their chemical and physical properties, leading to novel applications. For instance, aromatic amidines, closely related to benzamide derivatives, have been utilized as fluorogenic reagents for detecting reducing carbohydrates, demonstrating the versatility of these compounds in analytical chemistry (Kai et al., 1985).

Future Directions

The future directions for research on this compound could include investigating its potential antibiotic properties and further exploring its synthesis and biological activities .

properties

IUPAC Name

4-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4S/c1-27-17-10-16(20-11-21-17)23-28(25,26)15-8-6-14(7-9-15)22-18(24)12-2-4-13(19)5-3-12/h2-11H,1H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXWECNRSDTVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.